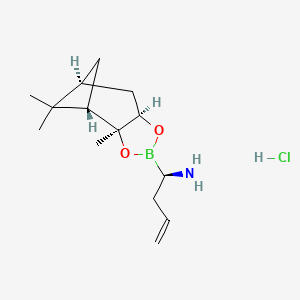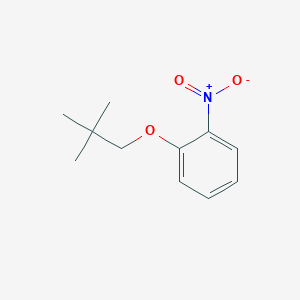
水和炭酸ホルミウム(III)
概要
説明
HOLMIUM CARBONATE HYDRATE is a chemical compound with the formula Ho2(CO3)3 · xH2O. It is a rare earth metal carbonate, where holmium is in the +3 oxidation state. This compound is typically found as a hydrate, meaning it contains water molecules within its crystal structure. Holmium is a lanthanide, known for its unique magnetic properties and its use in various high-tech applications .
科学的研究の応用
HOLMIUM CARBONATE HYDRATE has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other holmium compounds and materials.
Biology and Medicine: Holmium is used in medical lasers for procedures such as lithotripsy and in cancer treatment for its radioactive properties.
Industry: Utilized in the production of high-strength magnets and in various high-tech applications due to its unique magnetic properties
作用機序
Target of Action
It’s known that holmium(iii) ions can interact with various biological targets, including proteins and dna .
Mode of Action
It’s known that holmium(III) ions can form complexes with other molecules, which may influence their interactions with biological targets .
Biochemical Pathways
Holmium(iii) ions are known to interact with various biochemical pathways due to their ability to form complexes with other molecules .
Result of Action
It’s known that holmium(iii) ions can have various effects at the molecular and cellular level due to their ability to interact with different biological targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of holmium(III) carbonate hydrate. Factors such as pH, temperature, and the presence of other ions can affect the compound’s stability and its interactions with biological targets .
生化学分析
Cellular Effects
Holmium(III) carbonate hydrate exerts various effects on different types of cells and cellular processes. In particular, it has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in studies involving Halobacterium halobium, Holmium(III) carbonate hydrate was found to decrease the maximum heat production and growth rate constants, indicating an impact on cellular metabolism . Furthermore, the compound can affect cell signaling pathways by modulating the activity of key signaling molecules, leading to changes in gene expression and cellular responses. These effects highlight the potential of Holmium(III) carbonate hydrate in modulating cellular functions and processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Holmium(III) carbonate hydrate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that Holmium(III) carbonate hydrate remains stable under ambient conditions, but its activity may decrease over time due to gradual degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular metabolism and function, indicating its potential for prolonged biochemical applications.
Dosage Effects in Animal Models
The effects of Holmium(III) carbonate hydrate vary with different dosages in animal models. At low doses, the compound may exhibit minimal or beneficial effects, such as enhancing certain metabolic pathways or reducing oxidative stress. At high doses, Holmium(III) carbonate hydrate can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes . These dosage-dependent effects highlight the importance of optimizing the concentration of Holmium(III) carbonate hydrate for specific biochemical applications.
Metabolic Pathways
Holmium(III) carbonate hydrate is involved in various metabolic pathways, interacting with enzymes and cofactors essential for cellular metabolism. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in pathways such as glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . These interactions can lead to changes in the overall metabolic profile of cells, providing insights into the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of Holmium(III) carbonate hydrate within cells and tissues are critical for its biochemical effects. The compound can be transported across cell membranes through specific transporters or by passive diffusion. Once inside the cell, Holmium(III) carbonate hydrate can bind to various intracellular proteins and organelles, influencing its localization and accumulation . These transport and distribution mechanisms are essential for understanding the compound’s cellular and biochemical effects.
Subcellular Localization
Holmium(III) carbonate hydrate exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, Holmium(III) carbonate hydrate may localize to the mitochondria, where it can influence mitochondrial function and metabolism . Understanding the subcellular localization of Holmium(III) carbonate hydrate is crucial for elucidating its biochemical and cellular effects.
準備方法
Synthetic Routes and Reaction Conditions: HOLMIUM CARBONATE HYDRATE can be synthesized through several methods. One common approach involves the reaction of holmium chloride with ammonium bicarbonate. The reaction is carried out at room temperature, and the resulting precipitate is filtered, washed, and dried . The reaction can be represented as follows: [ 2HoCl_3 + 3(NH_4)_2CO_3 + xH_2O \rightarrow Ho_2(CO_3)_3 \cdot xH_2O + 6NH_4Cl ]
Industrial Production Methods: Industrial production of holmium(III) carbonate hydrate typically involves the precipitation method using alkali carbonates or bicarbonates from solutions containing holmium salts. Ammonium bicarbonate is often used as a precipitant due to its effectiveness .
化学反応の分析
Types of Reactions: HOLMIUM CARBONATE HYDRATE undergoes various chemical reactions, including:
-
Decomposition: Upon heating, it decomposes to form holmium oxide and carbon dioxide . [ Ho_2(CO_3)_3 \cdot xH_2O \rightarrow Ho_2O_3 + 3CO_2 + xH_2O ]
-
Acid-Base Reactions: It reacts with acids to form holmium salts and carbon dioxide . [ Ho_2(CO_3)_3 \cdot xH_2O + 6HCl \rightarrow 2HoCl_3 + 3CO_2 + xH_2O ]
Common Reagents and Conditions:
Acids: Hydrochloric acid, sulfuric acid.
Bases: Ammonium bicarbonate, sodium carbonate.
Major Products Formed:
Holmium Oxide: Formed upon thermal decomposition.
Holmium Salts: Formed upon reaction with acids.
類似化合物との比較
HOLMIUM CARBONATE HYDRATE can be compared with other rare earth carbonates, such as:
- Erbium(III) carbonate hydrate
- Ytterbium(III) carbonate hydrate
- Neodymium(III) carbonate hydrate
Uniqueness: HOLMIUM CARBONATE HYDRATE is unique due to holmium’s distinct magnetic properties and its specific applications in medical and industrial fields. While other rare earth carbonates share similar chemical properties, holmium’s applications in high-strength magnets and medical lasers set it apart .
特性
IUPAC Name |
holmium(3+);tricarbonate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CH2O3.2Ho.H2O/c3*2-1(3)4;;;/h3*(H2,2,3,4);;;1H2/q;;;2*+3;/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHLSAONJAUANQ-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.[Ho+3].[Ho+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Ho2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70722161 | |
| Record name | Holmium carbonate--water (2/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70722161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38245-34-0 | |
| Record name | Holmium carbonate--water (2/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70722161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Holmium(III) carbonate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















